

SavvyCNV: A Comparative Analysis of Copy Number Variation Detection Accuracy

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In the realm of genomic research and clinical diagnostics, the accurate detection of Copy Number Variations (CNVs) is paramount for diagnosing genetic disorders and advancing our understanding of complex diseases. While whole-genome sequencing remains the gold standard, targeted sequencing panels and whole-exome sequencing are more commonly employed due to their cost-effectiveness. However, these methods traditionally limit CNV detection to the targeted regions. **SavvyCNV**, a novel bioinformatics tool, addresses this limitation by leveraging off-target sequencing reads to call CNVs genome-wide, thereby increasing the diagnostic utility of targeted sequencing data.^[1] This guide provides a comprehensive evaluation of **SavvyCNV**'s performance against other state-of-the-art CNV callers across different datasets.

Performance on Off-Target Data from Targeted Panels

A key application of **SavvyCNV** is the detection of CNVs from the off-target reads of targeted gene panels. In a benchmark study, **SavvyCNV** was compared to five other tools—GATK gCNV, DeCON, EXCAVATOR2, CNVkit, and CopywriteR—using a truth set derived from whole-genome sequencing.^{[2][3]} The performance was evaluated based on precision and recall, with **SavvyCNV** demonstrating superior performance, particularly for larger CNVs.^[2]

For CNVs of any size, **SavvyCNV** achieved the highest recall (25.5%) with a precision of at least 50%.^[2] Its performance was notably strong for larger CNVs, where it successfully called 97.6% of CNVs larger than 1Mb with a precision of 78.8%.^[2] For these large CNVs,

SavvyCNV, GATK gCNV, and DeCON called all of them, though **SavvyCNV** did so with higher precision.^[2]

Table 1: Performance Comparison for Off-Target CNV Calling from Targeted Panel Data (Precision $\geq 50\%$)

CNV Size	Tool	True Positives	False Positives	Recall (%)	Precision (%)
All Sizes	SavvyCNV	-	-	25.5	≥ 50
> 1Mb	SavvyCNV	-	-	97.6	78.8
> 1Mb	GATK gCNV	-	-	>95	< 50
> 1Mb	DeCON	-	-	>95	< 50

Note:

Detailed true positive and false positive counts for all tools at various precision thresholds were not consistently available in the source material.

Performance on On-Target Data from Targeted Panels

SavvyCNV also demonstrates robust performance in detecting CNVs within the targeted regions of sequencing panels. In a comparison using the ICR96 validation series, which

contains 96 samples with CNVs confirmed by Multiplex Ligation-dependent Probe Amplification (MLPA), **SavvyCNV** was benchmarked against GATK gCNV, DeCON, and CNVkit.^{[2][3]}

SavvyCNV, GATK gCNV, and DeCON all achieved a recall of over 95% at a precision of 50% or greater.^{[2][3]} However, when comparing precision at equivalent recall levels, **SavvyCNV** exhibited an advantage. For instance, at a recall of 97.1%, **SavvyCNV** achieved a precision of 93.0%, whereas GATK gCNV's precision was 85.7%.^{[2][3]} Notably, **SavvyCNV** was the only tool capable of detecting all CNVs in this dataset, albeit with a lower precision of 29.1% at 100% recall.^{[2][3]}

Table 2: Performance on On-Target CNV Calling from the ICR96 Targeted Panel

Tool	Highest Recall (%) (at Precision \geq 50%)	Precision (%) at 97.1% Recall
SavvyCNV	>95	93.0
GATK gCNV	>95	85.7
DeCON	>95	-
CNVkit	<95	-
Excavator2 failed to run on this dataset, and CopywriteR is not designed for on-target CNV calling. ^{[2][3]}		

Performance on Off-Target Data from Whole-Exome Sequencing

When applied to off-target reads from whole-exome sequencing data, **SavvyCNV** again demonstrated superior performance, especially in the detection of smaller CNVs. In this analysis, **SavvyCNV** was able to identify 86.7% of CNVs with at least 50% precision.^{[3][4]} The next best performing tool, DeCON, only called 46.7% of CNVs at the same precision level.^{[3][4]} A significant differentiator was **SavvyCNV**'s ability to detect 30 true CNVs smaller than 200 kilobase pairs (kbp) with \geq 50% precision, a size range where most other tools, including GATK gCNV, EXCAVATOR2, and CNVkit, failed to identify any true positives.^{[3][4]}

Experimental Protocols

The evaluation of **SavvyCNV** and its comparison with other tools were based on the following methodologies:

1. Data Sources and Truth Sets:

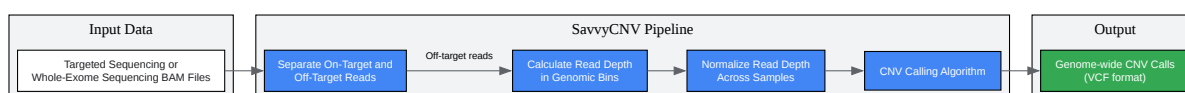
- Targeted Panel Data: Sequencing data was generated from a small targeted gene panel (75 genes) and the TruSight Cancer Panel v2 (100 genes).[\[2\]](#)[\[3\]](#)
- Whole-Exome Sequencing Data: Publicly available or in-house exome sequencing datasets were utilized.[\[2\]](#)
- Truth Set Generation: For off-target analyses, truth sets of deletions and duplications were generated by analyzing whole-genome sequencing data of the same samples.[\[2\]](#)[\[3\]](#) For on-target validation, the ICR96 dataset with MLPA-confirmed exon CNVs was used.[\[2\]](#)[\[3\]](#)

2. CNV Calling and Analysis:

- Tool Configuration: To ensure a fair comparison, all CNV calling tools were run with multiple parameter configurations to generate precision-recall curves.[\[2\]](#)[\[3\]](#)
- Performance Metrics: The primary metrics for comparison were precision (the proportion of correctly identified CNVs out of all identified CNVs) and recall (the proportion of true CNVs that were correctly identified). The F-statistic (the harmonic mean of precision and recall) was also considered.[\[2\]](#)

SavvyCNV Workflow

The core workflow of **SavvyCNV** involves the utilization of read depth from both on-target and off-target sequencing data to infer copy number states across the genome.



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